Product packaging for Methyl 2-ethyl-1H-pyrrole-3-carboxylate(Cat. No.:)

Methyl 2-ethyl-1H-pyrrole-3-carboxylate

Cat. No.: B1431455
M. Wt: 153.18 g/mol
InChI Key: FWZOVQKKSCXOHE-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C 8 H 11 NO 2 and a molecular weight of 153.18 g/mol . Its structure features a pyrrole ring, a five-membered aromatic heterocycle, which is a fundamental scaffold in medicinal chemistry and materials science. The compound is characterized by an ester functional group (methyl carboxylate) and an ethyl substituent, making it a versatile intermediate for further synthetic modifications . As a pyrrole derivative, this compound serves as a valuable building block in organic synthesis and drug discovery research. Pyrrole-based structures are found in numerous natural products and are integral to the development of novel pharmacologically active agents . Specifically, pyrrole-3-carboxylate esters are recognized as key precursors in the synthesis of more complex molecules . Researchers utilize such compounds to create potential inhibitors targeting bacterial enzymes, such as DNA gyrase . The structural motifs present in this ester make it a useful starting material for generating compound libraries in the quest for new antibacterial and other therapeutic agents . Handle this product with appropriate care in a controlled laboratory setting. Refer to the safety data sheet for detailed handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B1431455 Methyl 2-ethyl-1H-pyrrole-3-carboxylate

Properties

IUPAC Name

methyl 2-ethyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-7-6(4-5-9-7)8(10)11-2/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZOVQKKSCXOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

This compound is generally safe under normal use conditions. It may cause irritation to the skin, eyes, and respiratory system, like all organic compounds. It should be stored in a cool, dry place, away from fire sources and flammable materials. Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.

Biological Activity

Methyl 2-ethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative recognized for its diverse biological activities. Pyrrole compounds are known to interact with various biological targets, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Weight : 153.18 g/mol
  • Density : 1.106 g/cm³
  • Melting Point : 78–79 °C
  • Boiling Point : Approximately 289.7 °C
  • Vapor Pressure : 0.000216 mmHg at 25 °C.

Pyrrole derivatives, including this compound, exhibit their biological effects through interactions with various receptors and enzymes. The compound is hypothesized to engage in multiple biochemical pathways, contributing to its broad spectrum of activities. Notably, it may act as an inhibitor of certain bacterial enzymes, which is crucial for its antimicrobial properties .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study indicated that derivatives of this compound exhibited varying degrees of antibacterial activity, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. The synthesized derivatives were tested against standard strains like Candida albicans, revealing promising results in inhibiting fungal growth .

Study on Antimicrobial Derivatives

A series of methyl pyrrole derivatives were synthesized and evaluated for their antimicrobial activities. The study found that specific derivatives had enhanced efficacy against resistant bacterial strains when compared to traditional antibiotics. The compounds were subjected to in vitro screening, demonstrating substantial zones of inhibition against tested pathogens .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a2015
8b2518
8c3020

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound indicates a favorable profile for therapeutic use, with good solubility and metabolic stability. However, safety assessments have classified it under specific target organ toxicity categories, indicating potential irritative effects on skin and eyes upon exposure .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
Methyl 2-ethyl-1H-pyrrole-3-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it a valuable building block for drugs targeting neurological disorders, cancer therapies, and anti-inflammatory agents. For instance, pyrrole derivatives have been shown to exhibit promising activity against bacterial DNA gyrase, which is crucial for DNA replication and repair in bacteria .

Case Study:
A study demonstrated the synthesis of halogen-doped pyrrole compounds from this compound, leading to the development of new antibacterial agents. These compounds were evaluated for their efficacy against resistant strains of bacteria, showcasing the compound's potential in medicinal chemistry .

Agricultural Chemicals

Enhancement of Agrochemicals:
In agriculture, this compound is incorporated into formulations of pesticides and herbicides. Its ability to enhance the absorption and effectiveness of these chemicals is critical for improving crop yields and pest control efficiency. The compound's unique structure allows it to interact favorably with plant systems, increasing the bioavailability of active ingredients .

Research Insights:
Research has indicated that the inclusion of pyrrole-based compounds in agrochemical formulations can lead to improved performance metrics, such as reduced application rates and enhanced environmental safety profiles .

Material Science

Polymer Applications:
The compound is also being explored in material science for its potential in developing advanced polymers. This compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials used in aerospace and automotive industries.

Example Applications:
Research has shown that polymers modified with pyrrole derivatives exhibit improved tensile strength and thermal resistance compared to their unmodified counterparts. This makes them suitable for applications requiring durability under extreme conditions .

Biochemical Research

Building Block for Bioactive Molecules:
In biochemical research, this compound serves as a critical building block for synthesizing bioactive molecules. Its utility in creating compounds with specific biological activities facilitates various studies in molecular biology and biochemistry.

Synthesis of Bioactive Compounds:
For example, researchers have successfully synthesized novel bioactive molecules using this compound as a precursor, leading to discoveries in drug development and therapeutic applications .

Flavor and Fragrance Industry

Formulation of Flavoring Agents:
The unique chemical structure of this compound allows its use in the flavor and fragrance industry. It contributes distinct sensory experiences in food products and cosmetics, making it valuable for creating appealing scents and flavors.

Market Insights:
The demand for natural flavoring agents has increased significantly, positioning pyrrole derivatives as attractive candidates due to their unique aromatic profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Structural Features

The compound’s structural analogs differ in substituent positions, functional groups, and ester moieties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Methyl 2-ethyl-1H-pyrrole-3-carboxylate 2-ethyl, 3-methyl ester C₈H₁₁NO₂ 153.18 Ester, pyrrole ring
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 2-methyl, 3-ethyl ester C₈H₁₁NO₂ 153.18 Ester, pyrrole ring
Ethyl 4-formyl-1H-pyrrole-2-carboxylate 4-formyl, 2-ethyl ester C₈H₉NO₃ 167.16 Ester, aldehyde, pyrrole
Compound 215 3-methyl, 4-aryl carbonyl, 2-ethyl C₁₅H₁₃FINO₂ 402.18 Ester, iodo-fluoroarene
Compound 211 3-methyl, 4-(3,4-difluorobenzyl) C₁₃H₁₁F₂NO₂ 251.23 Carboxylic acid, difluorobenzyl

Key Observations :

  • Positional Isomerism : this compound and Ethyl 2-methyl-1H-pyrrole-3-carboxylate are positional isomers, differing in ethyl/methyl group placement. This alters steric effects and electronic distribution, impacting reactivity .
  • Functional Group Diversity: Derivatives like Compound 215 (iodo-fluoroarene substituent) and Compound 211 (carboxylic acid) exhibit distinct electronic profiles.
Physicochemical Properties
  • Solubility : this compound’s methyl ester group increases lipophilicity compared to carboxylic acid derivatives (e.g., Compound 211). Ethyl esters (e.g., Ethyl 2-methyl-1H-pyrrole-3-carboxylate) may exhibit marginally higher hydrophobicity than methyl esters due to longer alkyl chains .
  • Acidity/Basicity : The pyrrole NH (pKa ~17) is weakly acidic. Carboxylic acid derivatives (e.g., Compound 211) have significantly lower pKa (~4-5), enhancing water solubility and ionic interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-ethyl-1H-pyrrole-3-carboxylate generally follows a strategy involving:

  • Formation of a pyrrole ring via condensation or cyclization reactions.
  • Introduction of the ethyl substituent at the 2-position.
  • Installation of the methyl ester group at the 3-position of the pyrrole ring.

Common starting materials include α-bromo ketones, β-keto esters (such as methyl acetoacetate), and ammonia or amines for ring closure.

Preparation via α-Bromo Ketone, Methyl Acetoacetate, and Ammonia

One effective approach involves the reaction of 2-bromopropanal or α-bromo ketones with methyl acetoacetate and ammonia to form the substituted pyrrole ring.

Reaction Conditions and Procedure

  • Step 1: Bromination of Propionaldehyde
    Propionaldehyde is brominated with bromine at 0–50 °C in a non-proton solvent to yield 2-bromopropanal. This intermediate is crucial for introducing the ethyl substituent at the 2-position of the pyrrole ring.

  • Step 2: Ring Closure Reaction
    The 2-bromopropanal is reacted with methyl acetoacetate and aqueous ammonia. The reaction is carried out by slowly adding ammonia to a cooled mixture of 2-bromopropanal and methyl acetoacetate at 0–10 °C, followed by stirring at 0–50 °C for 10–14 hours. This step promotes cyclization to form the pyrrole ring with the desired substituents.

  • Step 3: Workup and Purification
    After completion, the reaction mixture is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by freezing crystallization at 0 °C for two days, yielding the this compound as crystals.

Advantages

  • Mild reaction conditions.
  • Readily available and inexpensive starting materials.
  • High conversion efficiency.
  • Simple operation steps suitable for large-scale industrial production.
  • Avoids environmentally harmful reagents such as sodium nitrite and tert-butyl acetoacetate.
Parameter Condition/Details
Bromination temperature 0–50 °C
Solvent for bromination Non-proton solvent (e.g., dichloromethane)
Ring closure temperature 0–50 °C
Reaction time 10–14 hours
Workup solvent Dichloromethane
Purification method Freezing crystallization at 0 °C for 2 days

This method was detailed in a Chinese patent describing the synthesis of related pyrrole carboxylic acid esters, highlighting its scalability and environmental benefits.

Microwave-Assisted One-Pot Synthesis

An alternative modern approach employs microwave irradiation to accelerate the synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives, which can be adapted for ethyl substitution.

Procedure Overview

  • A mixture of α-bromoacetophenone (or related α-bromo ketones), amines (or ammonia), and methyl acetoacetate is irradiated under microwave conditions without any solvent or catalyst.
  • The microwave irradiation (e.g., 300 W power) for approximately 15 minutes achieves complete consumption of the α-bromo ketone.
  • The reaction proceeds via multi-component reaction (MCR) pathways, enabling rapid formation of the pyrrole ring.

Benefits

  • Solvent-free and catalyst-free conditions, enhancing green chemistry credentials.
  • Significantly reduced reaction time compared to conventional heating.
  • Moderate to good yields (up to 65% reported for related derivatives).
  • Simple workup and purification.
Parameter Condition/Details
Microwave power 300 W
Reaction time 15 minutes
Solvent None (solvent-free)
Catalyst None
Starting materials α-Bromo ketone, amine/ammonia, methyl acetoacetate

This method was reported in a peer-reviewed chemistry journal and provides a rapid and efficient route to substituted pyrrole carboxylates.

Alternative Synthetic Routes and Considerations

Other methods reported in literature for pyrrole derivatives include:

  • Friedel–Crafts acylation and subsequent chlorination for halogenated pyrrole carboxylates, which could be adapted for ethyl substitution with suitable starting materials.
  • Use of Wolff–Kishner reduction to modify pyrrole aldehydes, followed by functional group transformations to install ester and alkyl substituents.

However, these methods tend to be more complex and less direct compared to the bromination-ring closure or microwave-assisted methods.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages Yield/Notes
Bromination + Ring Closure Propionaldehyde, bromine, methyl acetoacetate, ammonia 0–50 °C, 10–14 h, dichloromethane extraction Mild, scalable, environmentally friendly High conversion, crystalline product
Microwave-Assisted MCR α-Bromo ketone, amine/ammonia, methyl acetoacetate 300 W, 15 min, solvent- and catalyst-free Fast, green, simple purification Moderate to good yield (~65%)
Friedel–Crafts + Chlorination Pyrrole-2-carbaldehyde derivatives Multi-step, chlorination at room temp Suitable for halogenated derivatives More complex, gram-scale possible

Research Findings and Practical Notes

  • The bromination-ring closure method avoids the use of environmentally problematic reagents like sodium nitrite and tert-butyl acetoacetate, which are costly and polluting.
  • Microwave-assisted synthesis dramatically reduces reaction time and eliminates the need for solvents and catalysts, aligning with green chemistry principles.
  • Purification by freezing crystallization is effective for isolating high-purity this compound in the bromination method.
  • Reaction monitoring via chromatographic techniques is essential to ensure complete conversion and minimize impurities.
  • Scale-up feasibility has been demonstrated for the bromination-ring closure method, making it suitable for industrial production.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 2-ethyl-1H-pyrrole-3-carboxylate, and how are intermediates validated?

Answer: The compound is typically synthesized via esterification of the corresponding pyrrole-3-carboxylic acid derivative using methanol under acidic conditions. Alternatively, coupling reactions with acid chlorides (e.g., isoquinolinecarbonyl chloride) are employed, as demonstrated in analogous pyrrole ester syntheses . Intermediate validation involves thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) for regiochemical confirmation, and mass spectrometry (ESI-MS) to verify molecular weight .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm substituent positions and ester functionality.
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and N-H pyrrolic bonds (~3400 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.
    For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX programs is recommended for unambiguous structural assignment .

Advanced Structural and Computational Analysis

Q. Q3. How can discrepancies between spectroscopic data and proposed structures be resolved?

Answer: Discrepancies often arise from regioisomerism or crystallographic disorder. To resolve these:

  • SC-XRD : Refine structures using SHELXL .
  • DFT Calculations : Compare experimental NMR/IR data with computed spectra (e.g., Gaussian software) to validate electronic environments .
  • Hydrogen-Bonding Analysis : Apply graph set analysis to identify directional interactions influencing spectral shifts .

Q. Q4. What methodologies optimize crystal growth for X-ray diffraction studies of pyrrole derivatives?

Answer:

  • Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to promote ordered crystal packing.
  • Temperature Gradients : Gradual cooling from saturation points reduces lattice defects.
  • ORTEP Visualization : Refine thermal ellipsoids and validate packing motifs using ORTEP-III with a GUI .

Reactivity and Functionalization

Q. Q5. What are the common reactivity patterns of this compound under basic or acidic conditions?

Answer:

  • Acidic Hydrolysis : The ester group hydrolyzes to the carboxylic acid, requiring reflux with HCl/H2_2O .
  • Electrophilic Substitution : The pyrrole ring undergoes electrophilic attack at the 4-position due to electron-donating ethyl and ester groups.
  • Oxidation : MCPBA or similar oxidants target the α-position to the carbonyl, forming lactams or ketones .

Q. Q6. How can regioselective functionalization of the pyrrole ring be achieved?

Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures to deprotonate specific positions, followed by quenching with electrophiles.
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts enable aryl group introduction at the 4-position .

Data Validation and Computational Modeling

Q. Q7. How do researchers validate crystallographic data for pyrrole derivatives?

Answer:

  • R-Factor Analysis : Ensure R1<0.05R_1 < 0.05 for high-resolution datasets using SHELXL .
  • PLATON Checks : Detect missed symmetry or solvent voids .
  • Twinned Data Refinement : Use SHELXL's TWIN commands for non-merohedral twinning .

Q. Q8. What role do DFT studies play in complementing experimental data?

Answer:

  • Geometric Optimization : Compare DFT-optimized bond lengths/angles with SC-XRD data to confirm ground-state structures .
  • NMR Prediction : GIAO (Gauge-Including Atomic Orbital) methods simulate 1^1H/13^{13}C chemical shifts, resolving ambiguities in crowded spectra .

Advanced Applications in Drug Discovery

Q. Q9. How is this compound utilized in medicinal chemistry pipelines?

Answer:

  • Scaffold Modification : The ester group serves as a prodrug moiety, improving bioavailability.
  • SAR Studies : Derivatives are screened for bioactivity (e.g., kinase inhibition) via high-throughput assays.
  • Metabolic Stability : In vitro microsomal assays (e.g., liver S9 fractions) assess esterase-mediated hydrolysis .

Contradiction Resolution in Published Data

Q. Q10. How should conflicting reports on hydrogen-bonding motifs in pyrrole crystals be addressed?

Answer:

  • Graph Set Analysis : Classify motifs (e.g., D(2)1\text{D}(2)^1 for dimeric rings) using Etter’s rules to standardize descriptions .
  • Cambridge Structural Database (CSD) Mining : Compare with analogous structures (e.g., CSD refcodes: WUCFER, NEPHOR) to identify consensus patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-ethyl-1H-pyrrole-3-carboxylate
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Methyl 2-ethyl-1H-pyrrole-3-carboxylate

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